Arteannuin B

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Arteannuin B can be synthesized through various chemical reactions. One common method involves the Michael reaction, where this compound reacts with pharmacophoric amines under mild conditions, such as stirring equimolar amounts of the reagents in methanol at room temperature . Additionally, this compound can be incorporated into polylactic-co-glycolic acid (PLGA) microspheres using a single emulsification method. This method involves preparing the microspheres with a particle size of 69.10 μm, a drug loading of 37.8%, and an encapsulation rate of 85% .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of the compound from the aerial parts of Artemisia annua using chromatography over silica gel with a gradient of ethyl acetate in petroleum ether . This method yields this compound with high purity and is scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Arteannuin B undergoes various chemical reactions, including:

Michael Reactions: This compound reacts with N-nucleophiles such as substituted piperazines, piperidines, and bicyclic amines under mild conditions.

Oxidation and Reduction: This compound can be chemically modified through oxidation and reduction reactions to produce derivatives with enhanced biological activity.

Common Reagents and Conditions

Michael Reactions: Methanol is commonly used as the solvent, and the reactions are typically carried out at room temperature.

Oxidation and Reduction: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Major Products Formed

The major products formed from these reactions include various amine derivatives of this compound, which have shown increased antimicrobial and antitumor activities .

Scientific Research Applications

Introduction to Arteannuin B

This compound is a bioactive compound derived from Artemisia annua, a plant known for its medicinal properties, particularly in traditional Chinese medicine. This compound has garnered attention for its potential applications in oncology, virology, and neuroprotection. Despite its promising therapeutic effects, this compound faces challenges such as low solubility and short half-life, which hinder its clinical use. Recent advancements in drug formulation and understanding of its mechanisms have opened new avenues for its application.

Anticancer Activity

This compound has demonstrated significant anticancer properties across various studies:

- Cytotoxicity Against Glioblastoma : Research indicates that this compound exhibits cytotoxic activity against glioblastoma cells by inhibiting cysteine proteases, which are often overexpressed in cancer cells. This inhibition may contribute to the compound's ability to induce apoptosis in malignant cells .

- Microsphere Formulation : A study developed sustained-release microspheres of this compound to enhance its bioavailability and therapeutic efficacy. The microspheres showed a lower half-maximal inhibitory concentration (IC50) compared to free this compound, indicating improved anticancer activity. In vivo studies on BALB/c nude mice revealed that these microspheres significantly inhibited tumor growth with minimal toxicity .

- Mechanism of Action : this compound's mechanism involves the induction of autophagy and premature senescence in cancer cells, particularly noted in breast cancer cell lines . This dual action enhances its potential as an effective anticancer agent.

Antiviral Properties

Recent studies have explored the antiviral potential of this compound:

- Inhibition of SARS-CoV-2 Protease : this compound has been shown to inhibit the main protease of SARS-CoV-2, suggesting its potential as a therapeutic agent against COVID-19. This inhibition could be linked to its action on cysteine proteases, similar to its anticancer effects .

Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties:

- Improvement in Learning and Memory : In animal models of Alzheimer's disease, this compound was found to improve cognitive function by suppressing neuroinflammation. This suggests a potential application in treating neurodegenerative diseases .

Comparative Analysis of this compound Applications

The following table summarizes the key applications of this compound along with their respective outcomes:

Case Study 1: Glioblastoma Treatment

In a controlled study, researchers tested the cytotoxic effects of this compound on glioblastoma cell lines. They found that the compound significantly reduced cell viability at concentrations lower than those required for other chemotherapeutics, highlighting its potential as a targeted therapy for aggressive brain tumors.

Case Study 2: Sustained-Release Microspheres

A formulation study developed microspheres encapsulating this compound, achieving a sustained release over one week with an encapsulation efficiency of 85%. In vivo tests indicated a significant reduction in tumor size compared to controls, supporting the efficacy of this delivery method for enhancing therapeutic outcomes.

Mechanism of Action

Arteannuin B exerts its effects through several mechanisms:

Antitumor Activity: This compound modulates glycolysis in tumor cells and inhibits the ubiquitin-conjugating enzyme UBE2D3-mediated NF-κB activation.

Anti-inflammatory Activity: This compound inhibits the production of nitric oxide and prostaglandin E2 by down-regulating inducible nitric oxide synthase and cyclooxygenase-2 expression.

Comparison with Similar Compounds

Arteannuin B is unique among sesquiterpene lactones due to its specific chemical structure and biological activities. Similar compounds include:

Artemisinin: Another sesquiterpene lactone from Artemisia annua, known for its antimalarial properties.

Dihydrothis compound: A derivative of this compound that lacks the unsaturated double bond and is less effective in inhibiting NF-κB activation.

This compound stands out due to its potent antitumor and anti-inflammatory activities, making it a promising candidate for further research and development in various therapeutic areas.

Q & A

Basic Research Questions

Q. What are the established protocols for isolating and characterizing Arteannuin B from natural sources?

Methodological Answer: Isolation typically involves solvent extraction (e.g., ethanol or dichloromethane) followed by chromatographic techniques such as column chromatography and HPLC for purification. Characterization relies on spectroscopic methods: NMR (¹H, ¹³C, 2D-COSY) for structural elucidation, and mass spectrometry (HRMS) for molecular weight confirmation. Purity should be validated via HPLC-UV or LC-MS with ≥95% purity thresholds .

Q. How can researchers design experiments to assess this compound’s in vitro cytotoxicity?

Methodological Answer: Use standardized cell lines (e.g., HeLa, MCF-7) and assays like MTT or CCK-8 to measure cell viability. Include positive controls (e.g., doxorubicin) and negative controls (untreated cells). Dose-response curves (0.1–100 μM) and IC₅₀ calculations are critical. Ensure triplicate experiments and statistical analysis (e.g., ANOVA with post-hoc tests) to confirm reproducibility .

Q. What are the best practices for ensuring this compound’s stability in pharmacological studies?

Methodological Answer: Conduct stability studies under varying conditions (pH, temperature, light exposure) using accelerated stability testing. Monitor degradation via HPLC and LC-MS over 24–72 hours. Use inert storage conditions (e.g., -80°C in amber vials with desiccants) and validate stability in biological matrices (e.g., plasma) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of this compound’s antimalarial activity?

Methodological Answer: Address discrepancies by comparing experimental models (e.g., Plasmodium strain specificity) and assay conditions (e.g., exposure time, drug concentrations). Use orthogonal methods:

- Target validation : CRISPR/Cas9 knockout of putative targets (e.g., PfATP6).

- Omics integration : Transcriptomic/proteomic profiling to identify downstream pathways.

- In silico docking : Validate binding affinities to proposed targets using molecular dynamics simulations .

Q. What experimental strategies can differentiate this compound’s direct antiviral effects from immunomodulatory effects?

Methodological Answer:

- Viral replication assays : Quantify viral load (qRT-PCR) in this compound-treated vs. untreated infected cells.

- Immune profiling : Measure cytokine levels (ELISA, Luminex) and immune cell activation (flow cytometry) in co-culture systems.

- Knockout models : Use TLR4/NF-κB-deficient cells to isolate immunomodulatory pathways .

Q. How should researchers optimize this compound’s bioavailability for in vivo studies?

Methodological Answer:

- Formulation : Use nanoencapsulation (liposomes, PLGA nanoparticles) or prodrug synthesis to enhance solubility.

- Pharmacokinetics : Conduct bioavailability studies (oral vs. intravenous administration) with LC-MS/MS quantification in plasma.

- Tissue distribution : Radiolabel this compound (¹⁴C or ³H) to track biodistribution in target organs .

Q. What statistical approaches are recommended for analyzing contradictory data in this compound’s anti-inflammatory studies?

Methodological Answer: Apply meta-analysis to aggregate data from multiple studies, adjusting for heterogeneity (I² statistic). Use Bayesian frameworks to quantify uncertainty or machine learning (e.g., random forests) to identify confounding variables (e.g., cell type, LPS concentration). Validate findings with independent replication cohorts .

Q. Methodological and Reproducibility Considerations

Q. How can researchers validate this compound’s purity and structural integrity across laboratories?

Methodological Answer: Share reference standards with collaborating labs and cross-validate using:

- Interlaboratory studies : Round-robin testing with blinded samples.

- Spectroscopic databases : Deposit raw NMR/MS data in public repositories (e.g., ChemSpider).

- QC protocols : Adhere to USP/ICH guidelines for analytical method validation (precision, accuracy, LOD/LOQ) .

Q. What interdisciplinary methods are critical for studying this compound’s ecological roles in plant systems?

Methodological Answer: Combine metabolomics (LC-MS) to profile this compound in plant tissues, transcriptomics (RNA-seq) to identify biosynthesis genes, and ecological assays (e.g., herbivore feeding deterrence tests). Use CRISPR-edited plant models to knockout biosynthetic pathways and assess ecological impact .

Q. Data Presentation and Ethical Compliance

Q. How should researchers present conflicting this compound bioactivity data in publications?

Methodological Answer: Use transparent reporting:

- Data availability : Publish raw datasets in repositories like Figshare or Zenodo.

- Contradiction analysis : Discuss potential confounders (e.g., assay sensitivity, batch variability) in the limitations section.

- Visualization : Highlight discrepancies using forest plots or heatmaps .

Q. What ethical guidelines apply to this compound research involving animal models?

Methodological Answer: Follow ARRIVE 2.0 guidelines for experimental design and reporting. Obtain IACUC approval, justify sample sizes (power analysis), and adhere to the 3Rs (Replacement, Reduction, Refinement). Disclose conflicts of interest and funding sources in all publications .

Properties

CAS No. |

50906-56-4 |

|---|---|

Molecular Formula |

C15H20O3 |

Molecular Weight |

248.32 g/mol |

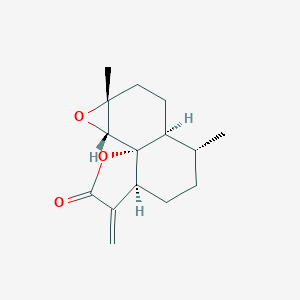

IUPAC Name |

(8R)-8,12-dimethyl-4-methylidene-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one |

InChI |

InChI=1S/C15H20O3/c1-8-4-5-11-9(2)12(16)17-15(11)10(8)6-7-14(3)13(15)18-14/h8,10-11,13H,2,4-7H2,1,3H3/t8-,10?,11?,13?,14?,15?/m1/s1 |

InChI Key |

QWQSMEDUZQDVLA-USPGQWGOSA-N |

Isomeric SMILES |

C[C@@H]1CCC2C(=C)C(=O)OC23C1CCC4(C3O4)C |

Canonical SMILES |

CC1CCC2C(=C)C(=O)OC23C1CCC4(C3O4)C |

Appearance |

Powder |

Pictograms |

Irritant |

Synonyms |

arteannuin B |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.